2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzenecarboxylate
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Description
2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C17H13ClFNO4 and its molecular weight is 349.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzoxazine derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Benzoxazines have been found to possess a broad spectrum of activity . The compound likely interacts with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Benzoxazine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s structure suggests that it may have certain pharmacokinetic properties common to benzoxazine derivatives .
Result of Action
Benzoxazine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Like other benzoxazine derivatives, the compound’s activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4/c18-11-3-6-14-13(9-11)20-16(21)15(24-14)7-8-23-17(22)10-1-4-12(19)5-2-10/h1-6,9,15H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUINHYFZYDFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCC2C(=O)NC3=C(O2)C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.